Cas no 875667-84-8 (4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline)

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline structure
875667-84-8 structure
Product Name:4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
CAS-nummer:875667-84-8
MF:C26H30BNO4
MW:431.33170747757
MDL:MFCD28556922
CID:2678928
PubChem ID:71231237
Update Time:2025-11-02

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
    • BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
    • EOS576
    • 4-[bis(4-methoxyphenyl)amino]phenyl-boronic pinacol ester
    • N,N-bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-[4-[Bis(4-methoxyphenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-硼酸酯-4',4'-二甲氧基三苯胺
    • N,N-Bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis(4-methoxyphenyl)aniline
    • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]di(4-methoxyphenyl)amine
    • 875667-84-8
    • AKOS027460732
    • C26H30BNO4
    • BS-17767
    • SCHEMBL14646280
    • CS-0163443
    • E10324
    • BenzenaMine,N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
    • MFCD28556922
    • MDL: MFCD28556922
    • Inchi: 1S/C26H30BNO4/c1-25(2)26(3,4)32-27(31-25)19-7-9-20(10-8-19)28(21-11-15-23(29-5)16-12-21)22-13-17-24(30-6)18-14-22/h7-18H,1-6H3
    • InChI-sleutel: MARLZALFJNQDEJ-UHFFFAOYSA-N
    • LACHT: O(C)C1C=CC(N(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C2C=CC(OC)=CC=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 431.2267886g/mol
  • Monoisotopische massa: 431.2267886g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 6
  • Complexiteit: 551
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.2

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-1g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
1g
496.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-250mg
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
250mg
643CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-50mg
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
50mg
73.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-5g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
5g
5422CNY 2021-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304816-1g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 98%
1g
¥438.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304816-5g
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 98%
5g
¥1327.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PX140-200mg
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
875667-84-8 97%
200mg
165.0CNY 2021-07-14
abcr
AB481740-25 g
4-Methoxy-N-(4-methoxyphenyl)-n-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, 95%; .
875667-84-8 95%
25g
€1,016.10 2023-04-20
abcr
AB481740-250 mg
4-Methoxy-N-(4-methoxyphenyl)-n-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, 95%; .
875667-84-8 95%
250MG
€108.70 2023-04-20
abcr
AB481740-1 g
4-Methoxy-N-(4-methoxyphenyl)-n-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, 95%; .
875667-84-8 95%
1g
€171.30 2023-04-20

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ;  1 h, rt
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Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 rt; 69 h, rt
1.4 Reagents: Acetic acid ;  1 h, rt
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Denissen, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(54), 7407-7410

Productiemethode 3

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1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
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Productiemethode 4

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1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  18 h, 80 °C
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Sil, Manik Chandra; et al, Dyes and Pigments, 2019, 161, 313-323

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  15 h, 110 °C
1.2 Solvents: Water ;  110 °C
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Heyer, Elodie; et al, Synlett, 2015, 26(15), 2109-2116

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Tri-tert-butylphosphine ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Hexane ,  1,4-Dioxane ;  rt; rt → 80 °C; 3 h, 80 °C
Referentie
[2.2]Paracyclophane-Bridged Mixed-Valence Compounds: Application of a Generalized Mulliken-Hush Three-Level Model
Amthor, Stephan; et al, Journal of Physical Chemistry A, 2006, 110(3), 1177-1189

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  12 h, 80 °C; cooled
Referentie
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Chen, Lei; et al, Advanced Functional Materials, 2010, 20(18), 3143-3153

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  66 h, rt → 100 °C
Referentie
Electron Accumulation on Naphthalene Diimide Photosensitized by [Ru(2,2'-Bipyridine)3]2+
Skaisgirski, Michael; et al, Inorganic Chemistry, 2017, 56(5), 2432-2439

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide ,  BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 90 °C
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, reflux
Referentie
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Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, reflux
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, reflux
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Productiemethode 11

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt; 30 min, rt
2.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 1,4-Dioxane ;  overnight, 80 °C
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Wu, Peng; et al, Analytical Chemistry (Washington, 2021, 93(38), 13014-13021

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  overnight, 85 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine Solvents: Dichloromethane ;  1 h, rt
2.2 Solvents: Dichloromethane ;  1 h, reflux; reflux → rt
2.3 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine ;  1 h, reflux
2.4 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Referentie
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Schmidt, Hauke C.; et al, Angewandte Chemie, 2018, 57(22), 6696-6700

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Toluene ;  20 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ;  rt → 110 °C; overnight, 110 °C
1.3 Solvents: Water
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  30 min, 0 °C; overnight, rt; 0 °C → rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C
3.2 -78 °C → rt; overnight, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
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Skorka, Lukasz; et al, Synthetic Metals, 2017, 228, 1-8

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  2 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 18 h, reflux
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Voelker, Sebastian F.; et al, Chemistry - A European Journal, 2011, 17(50), 14147-14163

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 2 h, -78 °C; overnight, rt
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Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -75 °C; -80 °C
1.2 -80 °C; 2 h, -80 °C → rt; overnight, rt
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Lumpi, Daniel; et al, New Journal of Chemistry, 2015, 39(3), 1840-1851

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
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Yu, Lihong; et al, Journal of Physical Chemistry C, 2013, 117(5), 2041-2052

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Referentie
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Schmidt, Hauke C.; et al, Angewandte Chemie, 2018, 57(22), 6696-6700

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 100 °C
Referentie
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Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C; overnight, rt
Referentie
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Schmidt, Hauke C.; et al, Journal of Organic Chemistry, 2016, 81(2), 595-602

Productiemethode 21

Reactievoorwaarden
1.1 Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  15 min, rt
1.2 Reagents: Sodium tert-butoxide ;  15 h, rt → 90 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Triisopropyl borate ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
2.3 rt; 69 h, rt
2.4 Reagents: Acetic acid ;  1 h, rt
Referentie
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Denissen, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(54), 7407-7410

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  24 h, 60 °C
Referentie
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Sheokand, Manju; et al, Journal of Physical Chemistry C, 2023, 127(8), 4176-4187

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ;  24 h, 90 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 -78 °C; -78 °C → rt; overnight, rt
Referentie
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Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  12 h, 135 °C
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referentie
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Wang, Yafei; et al, Chemistry - An Asian Journal, 2016, 11(18), 2555-2563

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  24 h, 110 °C
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  24 h, 110 °C
3.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  24 h, 60 °C
Referentie
Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push-Pull Pyridine Derivatives
Sheokand, Manju; et al, Journal of Physical Chemistry C, 2023, 127(8), 4176-4187

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide ,  BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 90 °C
2.1 Reagents: Sodium tert-butoxide ,  BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  24 h, 90 °C
3.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, reflux
Referentie
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Li, Yilin; et al, Journal of Photochemistry and Photobiology, 2012, 231(1), 51-59

Productiemethode 27

Reactievoorwaarden
1.1 Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  20 min, rt
1.2 Reagents: Sodium tert-butoxide ;  rt → 110 °C; overnight, 110 °C
1.3 Solvents: Water
2.1 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Toluene ;  20 min, rt
2.2 Reagents: Sodium tert-butoxide Solvents: Toluene ;  rt → 110 °C; overnight, 110 °C
2.3 Solvents: Water
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  30 min, 0 °C; overnight, rt; 0 °C → rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 30 min, -78 °C
4.2 -78 °C → rt; overnight, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
New diarylaminophenyl derivatives of carbazole: Effect of substituent position on their redox, spectroscopic and electroluminescent properties
Skorka, Lukasz; et al, Synthetic Metals, 2017, 228, 1-8

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Raw materials

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Preparation Products

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Leveranciers

Suzhou Senfeida Chemical Co., Ltd
Goudlid
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(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
Ordernummer:sfd9517
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:35
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SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
Ordernummer:BA060
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:98
Prijsinformatie laatst bijgewerkt:Friday, 25 July 2025 14:34
Prijs ($):Please inquire
E-mail:sales@sunatech.com
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
sfd9517
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
E-mail
SunaTech Inc.
(CAS:875667-84-8)BenzenaMine, N,N-bis(4-Methoxyphenyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
BA060
Zuiverheid:98
Hoeveelheid:5g
Prijs ($):Onderzoek
E-mail